molecular formula C13H15F3N4O B15113830 2-(4-Cyclopropanecarbonylpiperazin-1-yl)-4-(trifluoromethyl)pyrimidine

2-(4-Cyclopropanecarbonylpiperazin-1-yl)-4-(trifluoromethyl)pyrimidine

Katalognummer: B15113830
Molekulargewicht: 300.28 g/mol
InChI-Schlüssel: YLTCYRJJOURRAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Cyclopropanecarbonylpiperazin-1-yl)-4-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropane ring, a piperazine ring, and a trifluoromethyl group attached to a pyrimidine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclopropanecarbonylpiperazin-1-yl)-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions, using piperazine and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Cyclopropanecarbonylpiperazin-1-yl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(4-Cyclopropanecarbonylpiperazin-1-yl)-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-(4-Cyclopropanecarbonylpiperazin-1-yl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent cellular responses. The exact pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-Cyclopropylcarbonylpiperazin-1-yl)-4-(trifluoromethyl)pyrimidine
  • 2-(4-Cyclopropanecarbonylpiperidin-1-yl)-4-(trifluoromethyl)pyrimidine
  • 2-(4-Cyclopropanecarbonylpiperazin-1-yl)-5-(trifluoromethyl)pyrimidine

Uniqueness

2-(4-Cyclopropanecarbonylpiperazin-1-yl)-4-(trifluoromethyl)pyrimidine is unique due to its specific combination of functional groups and structural features. The presence of the cyclopropane ring, piperazine ring, and trifluoromethyl group imparts distinct chemical properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C13H15F3N4O

Molekulargewicht

300.28 g/mol

IUPAC-Name

cyclopropyl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C13H15F3N4O/c14-13(15,16)10-3-4-17-12(18-10)20-7-5-19(6-8-20)11(21)9-1-2-9/h3-4,9H,1-2,5-8H2

InChI-Schlüssel

YLTCYRJJOURRAM-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C(=O)N2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.